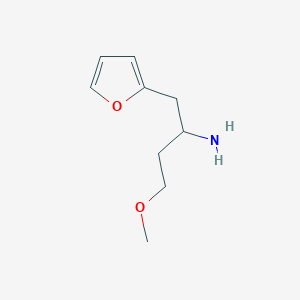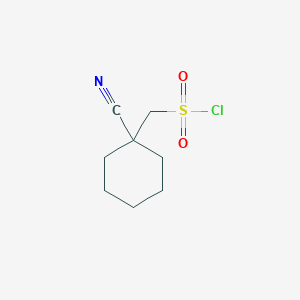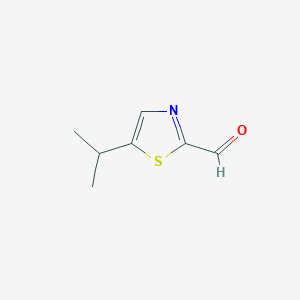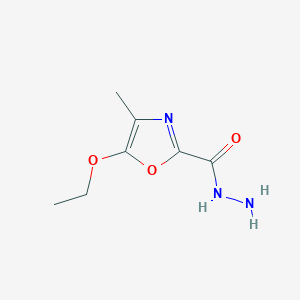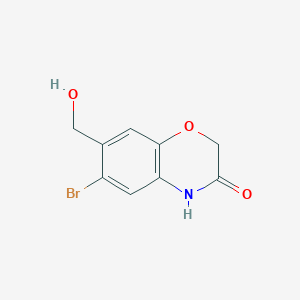![molecular formula C10H13NS B1379258 2-[2-(Thiophen-2-yl)ethenyl]pyrrolidine CAS No. 1461726-90-8](/img/structure/B1379258.png)
2-[2-(Thiophen-2-yl)ethenyl]pyrrolidine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen-containing heterocycle, plays a crucial role in medicinal chemistry, particularly in drug discovery. Its saturated scaffold allows for efficient exploration of the pharmacophore space, contributes to the molecule's stereochemistry, and enhances three-dimensional coverage, a phenomenon known as "pseudorotation". The review by Li Petri et al. (2021) highlights bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives. These compounds show promise across various therapeutic areas due to their unique structural features and biological profiles, influenced by stereoisomerism and substituent orientation (Li Petri et al., 2021).
Thiophene Analogues and Carcinogenicity
The study by Ashby et al. (1978) explores thiophene analogues of known carcinogens, evaluating their potential carcinogenicity. This research indicates that the biological activity of aromatic compounds can be retained or altered by replacing aromatic rings with isosteric thiophene rings. While these thiophene derivatives exhibit certain in vitro activity profiles consistent with carcinogenicity, the in vivo implications remain uncertain. This work underscores the importance of understanding the structure-activity relationships (SAR) in the design of safer chemical entities (Ashby et al., 1978).
Heterocycle-Based Electric Conductors
Pagani's review discusses the development of pyrrole- and thiophene-based electric conductors. The spacer strategy and end-methyl-capped thiophene oligomers have been explored to control redox potentials and model polythiophene conductors, respectively. These findings contribute to designing tailored heterocyclic structures for specific operational requirements, highlighting the versatile applications of thiophene derivatives in material science (Pagani, 1994).
Optoelectronic Applications of Pyrimidine and Quinazoline Derivatives
Lipunova et al. (2018) review the synthesis and application of quinazoline and pyrimidine derivatives for optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, show significant potential for creating novel optoelectronic materials. Their electroluminescent properties make them suitable for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and colorimetric pH sensors. This underscores the potential of 2-[2-(Thiophen-2-yl)ethenyl]pyrrolidine derivatives in the development of advanced optoelectronic devices (Lipunova et al., 2018).
Propiedades
IUPAC Name |
2-[(E)-2-thiophen-2-ylethenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h2,4-6,8-9,11H,1,3,7H2/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGSYDVPBRYIMH-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C=CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(NC1)/C=C/C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B1379176.png)
![3,8-Dioxa-11-azaspiro[5.6]dodecane](/img/structure/B1379181.png)
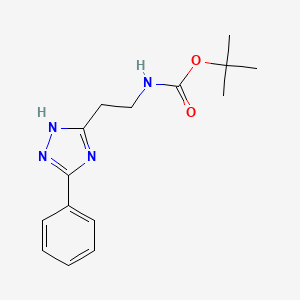
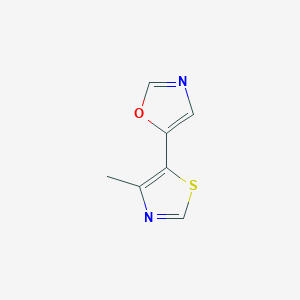

![2-[2-(Thiophen-2-yl)ethenyl]azepane](/img/structure/B1379186.png)
![2-[(4-Aminophenyl)methyl]-1,3-thiazole-4-carboxylic acid dihydrochloride](/img/structure/B1379189.png)
